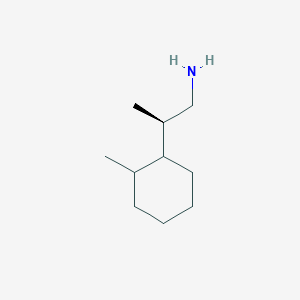
(2R)-2-(2-Methylcyclohexyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-Methylcyclohexyl)propan-1-amine, also known as desoxypipradrol or 2-DPMP, is a psychoactive substance that belongs to the class of piperidine derivatives. It is a potent psychostimulant that has been used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-(2-Methylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. It is also thought to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2-Methylcyclohexyl)propan-1-amine include increased alertness, wakefulness, and focus. It also leads to an increase in heart rate, blood pressure, and body temperature. In high doses, it can cause anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(2-Methylcyclohexyl)propan-1-amine in lab experiments include its potency and selectivity for dopamine and norepinephrine reuptake inhibition. It is also less addictive and has a lower potential for abuse compared to traditional stimulants such as amphetamines. However, its use is limited by its potential for adverse effects, especially at high doses.
Direcciones Futuras
The future directions for research on (2R)-2-(2-Methylcyclohexyl)propan-1-amine include its potential use as a cognitive enhancer and its therapeutic applications in the treatment of ADHD, narcolepsy, and depression. It is also important to investigate its long-term effects and potential for abuse in order to ensure its safe use in clinical settings.
Conclusion:
(2R)-2-(2-Methylcyclohexyl)propan-1-amine is a potent psychostimulant that has been used in scientific research for its potential therapeutic applications. Its mechanism of action involves the increase of dopamine and norepinephrine levels in the brain, leading to increased wakefulness and focus. While it has advantages such as its potency and selectivity, its use is limited by its potential for adverse effects, especially at high doses. Further research is needed to explore its potential use as a cognitive enhancer and its therapeutic applications in the treatment of various disorders.
Métodos De Síntesis
The synthesis of (2R)-2-(2-Methylcyclohexyl)propan-1-amine involves a multi-step process that includes the reaction of 1,2-cyclohexanedione with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the resolution of the racemic mixture using a chiral acid.
Aplicaciones Científicas De Investigación
(2R)-2-(2-Methylcyclohexyl)propan-1-amine has been used in scientific research for its potential therapeutic applications. It has been studied for its effects on attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has also been investigated for its potential use as a cognitive enhancer and as a substitute for traditional stimulants such as amphetamines.
Propiedades
IUPAC Name |
(2R)-2-(2-methylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-3-4-6-10(8)9(2)7-11/h8-10H,3-7,11H2,1-2H3/t8?,9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUGRSHMXRPIE-KYHHOPLUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Methylcyclohexyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2896126.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)
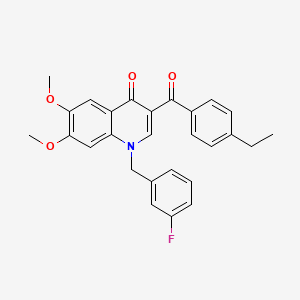
![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)

![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)
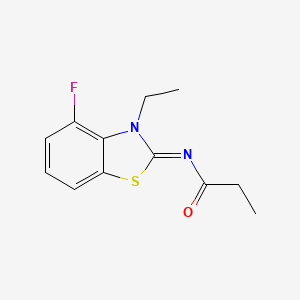

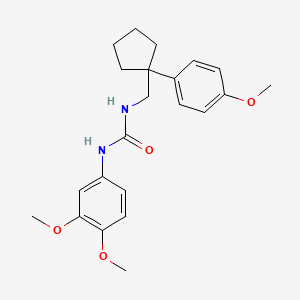
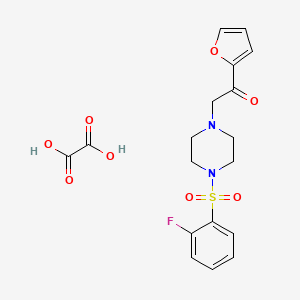
![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)

![4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2896148.png)
![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)